Enantiomeric Discrimination in Human NK3 Receptor Binding: (S) vs. (R)
The (S)-enantiomer of the 3-(3,4-dichlorophenyl)piperidine scaffold, as exemplified in the potent NK3 antagonist SR142801, exhibits sub-nanomolar affinity for the human NK3 receptor. In contrast, its (R)-enantiomer, SR142806, shows a marked reduction in binding, highlighting the critical nature of stereochemical purity for this target [1].
| Evidence Dimension | Human NK3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.21 nM (SR142801, (S)-based) |
| Comparator Or Baseline | Not quantifiably reported in same study for SR142806, but described as 'much less active'. |
| Quantified Difference | Undisclosed but significant, with SR142801 being the eutomer. |
| Conditions | Human NK3 receptor binding assay. |
Why This Matters
Procuring the pure (S)-enantiomer is essential for experiments requiring high-affinity NK3 receptor engagement, as the (R)-enantiomer is an inactive distomer that would dilute activity.
- [1] Nguyen-Le, X. K., Nguyen, Q. T., Gobeil, F., Pheng, L. H., Emonds-Alt, X., Brelière, J. C., & Regoli, D. (1996). Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor. Pharmacology, 52(5), 283–291. View Source
